molecular formula C8H6BrNO B137507 5-Bromo-2-methoxybenzonitrile CAS No. 144649-99-0

5-Bromo-2-methoxybenzonitrile

Cat. No.: B137507
CAS No.: 144649-99-0
M. Wt: 212.04 g/mol
InChI Key: LOASAXVECBZCRJ-UHFFFAOYSA-N
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Description

5-Bromo-2-methoxybenzonitrile is an organic compound with the molecular formula C8H6BrNO. It is a derivative of benzonitrile, where the benzene ring is substituted with a bromine atom at the 5-position and a methoxy group at the 2-position. This compound is used as an intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Bromo-2-methoxybenzonitrile can be synthesized through several methods. One common method involves the bromination of 2-methoxybenzonitrile. The reaction typically uses bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is carried out under controlled conditions to ensure selective bromination at the 5-position .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-methoxybenzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Coupling Reactions: Palladium catalysts with boronic acids or alkenes.

Major Products Formed

Scientific Research Applications

Chemical Properties and Structure

5-Bromo-2-methoxybenzonitrile (C₈H₆BrNO) features a benzene ring substituted with a bromine atom, a methoxy group (-OCH₃), and a cyano group (-C≡N). Its molecular weight is approximately 212.04 g/mol, with a melting point of 91-92 °C and a boiling point around 287.8 °C. The presence of both electron-donating (methoxy) and electron-withdrawing (bromo and cyano) groups enhances its reactivity and biological activity, making it a valuable compound in scientific research.

Organic Synthesis

This compound is primarily utilized as an intermediate in the synthesis of various organic compounds. Its halogenated structure allows it to participate in several chemical reactions, including:

  • Nucleophilic Substitution : The bromine atom can be replaced by nucleophiles, facilitating the formation of diverse derivatives.
  • Electrophilic Aromatic Substitution : The methoxy group enhances the electrophilicity of the benzene ring, enabling further functionalization.

Table 1: Synthetic Applications of this compound

ApplicationDescription
PharmaceuticalsUsed as an intermediate for developing drugs targeting cancer and infectious diseases.
AgrochemicalsServes as a precursor in the synthesis of pesticides and herbicides.
Dyes and PigmentsEmployed in the production of colorants due to its reactive functional groups.

Medicinal Chemistry

Research indicates that this compound exhibits potential as a therapeutic agent. Its biological activities include:

  • Inhibition of Cytochrome P450 Enzymes : Studies have shown that this compound can inhibit CYP1A2, an enzyme involved in drug metabolism, which may lead to interactions with various pharmaceuticals.
  • Anticancer Activity : Preliminary cytotoxicity studies demonstrate that it can selectively induce apoptosis in cancer cell lines while exhibiting lower toxicity towards normal cells.
Activity TypeTargetObservations
AntibacterialGram-positive bacteriaEffective against strains like Bacillus subtilis.
CytotoxicityCancer cell linesHigher selectivity for cancer cells compared to normal cells.

Material Science

The compound's unique structure imparts valuable properties for material science applications:

  • Nonlinear Optical Properties : Studies utilizing Density Functional Theory (DFT) indicate significant nonlinear optical characteristics, making it suitable for photonic applications such as frequency modulation and optical switching .
  • Synthesis of Novel Materials : It is used in creating materials with specific electronic and optical properties, enhancing their functionality in devices like sensors and light-emitting diodes.

Table 3: Material Science Applications

ApplicationDescription
PhotonicsUtilized for its nonlinear optical capabilities in photonic devices.
Electronic MaterialsEmployed in the development of advanced materials for electronics due to its unique electronic properties.

Case Studies

Several studies have been conducted to evaluate the applications and effects of this compound:

  • Antimicrobial Screening : A study assessed its antibacterial activity against various strains, revealing significant effectiveness against Gram-positive bacteria.
  • Cytotoxicity Evaluation : In vitro studies demonstrated promising results regarding its ability to selectively target cancer cells over normal cells, suggesting potential for further development as an anticancer agent.
  • Structure-Activity Relationship (SAR) : Research into SAR has shown that modifications to substituents can enhance or diminish biological activity, providing insights for future drug design .

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-2-methoxybenzonitrile
  • 3-Bromo-2-methoxybenzonitrile
  • 5-Bromo-2-hydroxybenzonitrile

Uniqueness

5-Bromo-2-methoxybenzonitrile is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and properties. The presence of both bromine and methoxy groups allows for selective functionalization and diverse chemical transformations .

Biological Activity

5-Bromo-2-methoxybenzonitrile (C₈H₆BrNO) is an organic compound that has garnered attention for its diverse biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and potential applications in various fields, supported by relevant data and case studies.

Chemical Structure and Properties

This compound features a bromine atom and a methoxy group attached to a benzonitrile framework. Its molecular weight is approximately 212.04 g/mol, with a melting point ranging from 91 to 92 °C and a predicted boiling point of around 287.8 °C . The presence of both electron-donating (methoxy) and electron-withdrawing (bromo and cyano) groups affects its chemical behavior, enabling various interactions with biological targets.

Synthesis

The primary method for synthesizing this compound involves the bromination of 2-methoxybenzonitrile. This reaction is typically conducted under controlled temperature conditions (145-150 °C) using a reflux setup, yielding a product with a purity of approximately 89.2% as determined by gas chromatography .

Biological Activities

Research indicates that this compound exhibits significant biological activities, particularly as an inhibitor of cytochrome P450 enzymes, specifically CYP1A2, which plays a crucial role in drug metabolism . Additionally, compounds with similar structures have been associated with therapeutic effects in treating various diseases, including neurological disorders.

Antimicrobial Properties

Studies have explored the antimicrobial properties of this compound. For instance, it has shown effectiveness against several bacterial strains, indicating potential use in developing antimicrobial agents .

Anticancer Potential

The compound's structural characteristics suggest it may possess anticancer properties. Investigations into its interactions with cancer cell lines have revealed promising results, warranting further exploration into its mechanisms and efficacy .

The mechanism through which this compound exerts its biological effects is not fully elucidated but is believed to involve interactions with specific molecular targets. The compound's brominated aromatic ring and methoxy groups may enhance its binding affinity to enzymes or receptors involved in various biochemical processes .

Pharmacokinetics

Given its molecular weight and lipophilic nature, this compound is expected to be well-absorbed and distributed within biological systems. This characteristic is advantageous for its potential therapeutic applications .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructure CharacteristicsBiological Activity
4-Bromo-2-methoxybenzonitrile Similar brominated structureAntimicrobial and anticancer properties
2-Methoxybenzonitrile Lacks bromine substituentLimited biological activity

Case Studies

Several studies have highlighted the biological activity of this compound:

  • Cytochrome P450 Inhibition : A study demonstrated that this compound significantly inhibits CYP1A2 activity in vitro, suggesting potential implications for drug interactions in clinical settings .
  • Antimicrobial Activity : Research indicated that this compound exhibited notable antibacterial effects against strains such as Escherichia coli and Staphylococcus aureus, supporting its potential as an antimicrobial agent .
  • Anticancer Studies : In vitro assays showed that the compound could induce apoptosis in cancer cell lines, highlighting its potential role in cancer therapy .

Properties

IUPAC Name

5-bromo-2-methoxybenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrNO/c1-11-8-3-2-7(9)4-6(8)5-10/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOASAXVECBZCRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20403079
Record name 5-bromo-2-methoxybenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20403079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

144649-99-0
Record name 5-Bromo-2-methoxybenzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=144649-99-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-bromo-2-methoxybenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20403079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 5-Bromo-o-anisaldehyde (6.45 g), hydroxylamine hydrochloride (2.2 g), sodium acetate (4.1 g) and acetic acid (20 mL) was heated at 100° C. with stirring for 1 h. Acetic anhydride was added (20 mL) and the mixture was refluxed for 8 h. The reaction mixture was poured onto ice water and the mixture was made basic by the careful addition of 50% sodium hydroxide. The product was extracted with ether, the ether extracts were dried over magnesium sulfate and the sovent was removed in vacuo. The residue was crystallized from ether/hexane to afford 5-Bromo-2-methoxybenzonitrile.
Quantity
6.45 g
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reactant
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2.2 g
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reactant
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4.1 g
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20 mL
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solvent
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Synthesis routes and methods II

Procedure details

A mixture of 6.45 g 5-bromo-o-anisaldehyde, 2.2 g of hydroxylamine hydrochloride, 4.1 g of sodium formate and 20 mL formic acid were heated at 100° C. with stirring for 1 h. The reaction mixture was poured onto ice water and the mixture was made basic by the careful addition of 50% sodium hydroxide. The product was extracted with ether, the ether extracts were dried over magnesium sulfate and the solvent was removed in vacuo. The residue was crystallized from ether/hexane to afford 5-bromo-2-methoxybenzonitrile.
Quantity
6.45 g
Type
reactant
Reaction Step One
Quantity
2.2 g
Type
reactant
Reaction Step One
Quantity
4.1 g
Type
reactant
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Quantity
20 mL
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solvent
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0 (± 1) mol
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Synthesis routes and methods III

Procedure details

Bromine (13.7 g, 86.0 mmol) in CHCl3 (20 mL) was added to the solution of 2-(methyloxy)benzonitrile (10.9 g, 81.9 mmol) in CHCl3 (50 mL). The mixture was refluxed for 29 h. The reaction was allowed to cool to room temperature, and washed with saturated sodium bisulfite (50 mL), and brine (50 mL). The organic layer was dried over anhydrous sodium sulfate. Evaporation of the solvent afforded 5-bromo-2-(methyloxy)benzonitrile (12.4 g, 71%).
Quantity
13.7 g
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reactant
Reaction Step One
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10.9 g
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reactant
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Quantity
20 mL
Type
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Quantity
50 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What spectroscopic techniques were used to characterize 5-Bromo-2-methoxybenzonitrile and how does DFT contribute to the analysis?

A1: The research utilized FT-IR and FT-Raman spectroscopy to analyze the vibrational modes of this compound []. DFT calculations, specifically at the B3LYP/6-311++G(2d,p) level of theory, were employed to predict the molecule's vibrational frequencies and compare them with experimental data. This comparison helps confirm the accuracy of the structural assignments and provides insights into the molecule's vibrational behavior.

Q2: Why is this compound a molecule of interest for Non-Linear Optical (NLO) applications? How was DFT used to investigate this potential?

A2: The presence of conjugated pi-electron systems and the electron-withdrawing bromine atom in this compound suggests potential for NLO applications like frequency doubling and Second Harmonic Generation (SHG) []. The study utilized DFT calculations with various basis sets to determine the molecule's NLO properties. This involved calculating parameters like the first hyperpolarizability, which provides a quantitative measure of a molecule's NLO response.

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